molecular formula C10H12N2O4 B14523107 Dimethyl 2,5-dicyanohexanedioate CAS No. 62512-66-7

Dimethyl 2,5-dicyanohexanedioate

Cat. No.: B14523107
CAS No.: 62512-66-7
M. Wt: 224.21 g/mol
InChI Key: IWDPKMYUEKEKPB-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dioxahexanedioate (CAS 88754-66-9), also known as 2,5-Dioxahexanedioic Acid Dimethyl Ester, is a colorless liquid ester with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol . Its structure features a central dioxane ring (two oxygen atoms in the hexanedioate backbone) flanked by methyl ester groups. Key physical properties include a boiling point of 220°C and a density of 1.24 g/cm³ at 20°C .

This compound is notable for its dual applications in battery electrolytes and synthetic chemistry. In lithium-based batteries, it enhances the solid-electrolyte interface (SEI) layer, improving cycle stability . It also serves as a monomer for synthesizing cyclic compounds and polymers due to its electrophilic reactivity . Additionally, it exhibits antimicrobial and antitumor activity, inducing apoptosis in cancer cells and inhibiting microbial growth .

Properties

CAS No.

62512-66-7

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

dimethyl 2,5-dicyanohexanedioate

InChI

InChI=1S/C10H12N2O4/c1-15-9(13)7(5-11)3-4-8(6-12)10(14)16-2/h7-8H,3-4H2,1-2H3

InChI Key

IWDPKMYUEKEKPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC(C#N)C(=O)OC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,5-dicyanohexanedioate can be synthesized through a multi-step process. One common method involves the reaction of malononitrile with dimethyl succinate in the presence of a base such as sodium ethoxide. The reaction typically proceeds through a Knoevenagel condensation followed by a Michael addition to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-dicyanohexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the cyano groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents are typical.

Major Products Formed

    Oxidation: Produces dimethyl 2,5-dicarboxyhexanedioate.

    Reduction: Yields dimethyl 2,5-diaminohexanedioate.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,5-dicyanohexanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2,5-dicyanohexanedioate involves its reactivity towards various chemical reagents. The cyano groups can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

(a) Diethyl 2,5-Dioxahexanedioate

  • Structural Difference : Ethyl ester groups replace methyl esters.
  • Impact : The ethyl groups confer higher hydrophobicity and slower hydrolysis rates compared to the methyl variant, making it more suitable for organic-phase reactions .

(b) Dimethyl Malonate

  • Functional Difference : Lacks the dioxane ring and has a shorter carbon chain.
  • Reactivity : While both are electrophilic esters, dimethyl malonate’s simplicity limits its utility in forming cyclic polymers or stabilizing battery interfaces .

(c) Ethylene Glycol Bis(methyl carbonate)

  • Structural Contrast : Linear chain with two methyl carbonate groups instead of a dioxane ring.
  • Performance : Absence of the dioxane ring reduces its ability to stabilize SEI layers in batteries, limiting its electrochemical applications .

(d) Dimethyl 2,5-Dimethylhexanedioate

  • Structural Variance : Methyl branches replace the oxygen atoms in the dioxane ring.
  • Reactivity : The branched structure sterically hinders nucleophilic attacks, reducing its versatility in polymer synthesis compared to dimethyl 2,5-dioxahexanedioate .

Unique Advantages of Dimethyl 2,5-Dioxahexanedioate

Dioxane Ring Stability : The oxygen-rich ring enhances thermal and electrochemical stability, critical for high-performance battery electrolytes .

Dual Reactivity : The ester groups act as electrophiles in synthesis, while the dioxane backbone supports cyclic product formation .

Biological Activity : Demonstrates antitumor and antimicrobial effects absent in analogs like dimethyl malonate or ethylene glycol bis(methyl carbonate) .

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